![molecular formula C6H6N2O2S B2594133 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one CAS No. 1253281-38-7](/img/structure/B2594133.png)
2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one
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Overview
Description
2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one is a chemical compound with the molecular formula C6H8N2OS . It is also known as 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine .
Synthesis Analysis
The synthesis of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one and its derivatives often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis
The molecular structure of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one can be represented by the SMILES notation: C1COCC2=C1N=C(S2)N .Chemical Reactions Analysis
In chemical reactions, 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one include a density of 1.4±0.1 g/cm3, boiling point of 353.6±32.0 °C at 760 mmHg, and a molar refractivity of 40.7±0.3 cm3 .Scientific Research Applications
Anticancer Research
Thiazole derivatives, including the pyrano[3,4-d]thiazol-7-one structure, have been studied for their potential in anticancer therapy. They have been shown to exhibit activity against breast cancer cell lines, such as MCF-7 . The ability to inhibit cancer cell growth makes these compounds valuable in the development of new chemotherapeutic agents.
Medicinal Chemistry
The core thiazole structure is present in many natural products and has a wide range of medicinal properties. Compounds like 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one are explored for antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This versatility is crucial for the development of new drugs with multiple therapeutic effects.
Obesity and Metabolic Disorder Treatments
Pyrano[2,3-d]thiazoles, which are structurally related to 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one, show promise in drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases . Their role in managing metabolic disorders is an area of significant interest in pharmaceutical research.
Pain Management
Thiazole analogs have been identified as potential pain therapy drugs. They act as fibrinogenic receptor antagonists with antithrombotic activity, which can be beneficial in treating chronic pain conditions .
Enzyme Inhibition
Thiazoles are known to inhibit various enzymes, such as urokinase and poly (ADP-ribose) polymerase-1, which are involved in cancer progression and DNA repair mechanisms, respectively . This inhibition is essential for developing targeted therapies for diseases associated with these enzymes.
Receptor Ligand Development
Thiazole derivatives can serve as ligands for different receptors, such as estrogen receptors and Y5 adenosine receptors . This application is particularly relevant in designing selective receptor modulators, which can have therapeutic benefits in conditions like osteoporosis and cardiovascular diseases.
Antithrombotic Applications
Due to their antithrombotic properties, thiazole compounds are being investigated for their use in preventing blood clots. This research is vital for developing new treatments for thrombosis and related cardiovascular disorders .
Synthetic Chemistry
The compound serves as a precursor in the synthesis of a variety of biologically active heterocycles. Its reactivity with different chemical agents allows for the creation of novel compounds with potential pharmacological applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
It is known that thiazole derivatives can serve as ligands for various receptors, inhibit certain enzymes, and have potential antitumor activity .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have a wide range of medicinal and biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-amino-4H-pyrano[3,4-d][1,3]thiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-6-8-3-1-10-2-4(9)5(3)11-6/h1-2H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYIWNULHDGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1253281-38-7 |
Source
|
Record name | 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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